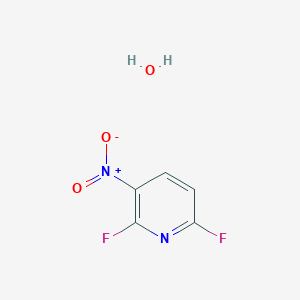

2,6-Difluoro-3-nitropyridine hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-difluoro-3-nitropyridine;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N2O2.H2O/c6-4-2-1-3(9(10)11)5(7)8-4;/h1-2H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZLKMKSDMBFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])F)F.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanism Studies of 2,6 Difluoro 3 Nitropyridine Hydrate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups like nitro and halogen atoms, is highly susceptible to nucleophilic aromatic substitution (SNAr). In 2,6-difluoro-3-nitropyridine (B1354151), the fluorine atoms and the nitro group create a highly electron-deficient aromatic system, priming it for attack by nucleophiles.

The regioselectivity of nucleophilic attack on 2,6-difluoro-3-nitropyridine is dictated by the powerful activating effects of the nitro group. The nitro group strongly activates the positions ortho (C2) and para (C6) to it for nucleophilic attack through resonance stabilization of the anionic intermediate. stackexchange.com

Halogen Displacement: In 2,6-difluoro-3-nitropyridine, both fluorine-bearing carbons (C2 and C6) are activated. Kinetic control generally favors substitution at the C2 position, which is ortho to the nitro group. stackexchange.com This preference is attributed to the strong inductive electron-withdrawing effect of the nitro group, which makes the C2 carbon more electrophilic. stackexchange.com The reaction of 2,6-dichloro-3-nitropyridine (B41883) with piperazine, for instance, shows substitution occurring preferentially at the C2 position. stackexchange.com

Nitro Group Displacement: While halogens are common leaving groups, the nitro group in nitropyridines can also be displaced, a process known as denitration. This is particularly observed in reactions with soft nucleophiles like thiols. nih.gov Studies on related 2-substituted-3-nitropyridines have shown that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles, even in the presence of another potential leaving group (a halogen) at the C5 position. nih.gov

The choice of nucleophile and reaction conditions determines whether a fluorine atom or the nitro group is displaced.

The attack of a nucleophile on an activated fluorinated pyridine ring can proceed through several mechanistic pathways.

Stepwise SNAr Mechanism (Addition-Elimination): This is the most commonly accepted pathway for SNAr reactions. nih.gov It involves two distinct steps:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing a fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgstackexchange.com The high electronegativity of the fluorine atoms and the potent electron-withdrawing nature of the nitro group are crucial for stabilizing this intermediate. stackexchange.com

Elimination: The aromaticity is restored by the departure of the fluoride (B91410) leaving group from the Meisenheimer complex. stackexchange.com

Concerted SNAr Mechanism: Recent computational and experimental studies have provided evidence that some SNAr reactions may not proceed through a stable intermediate. bris.ac.uknih.gov Instead, the reaction could occur in a single, concerted step where the nucleophile attacks and the leaving group departs simultaneously, passing through a single transition state. In this model, the species traditionally viewed as a Meisenheimer intermediate may, in some cases, represent a transition state rather than a discrete, stable species. bris.ac.uknih.gov

SN(ANRORC) Mechanism: The ANRORC mechanism, an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure, is another important pathway, especially with strong nucleophiles like amide or hydroxide (B78521) ions. wikipedia.orgacs.org This mechanism is distinct from a direct substitution and involves a complete restructuring of the heterocyclic ring. wikipedia.orgnih.gov For example, the reaction of 2-chloro-3-nitropyridine (B167233) with hydroxide ions has been shown to proceed via a ring-opened intermediate, consistent with the SN(ANRORC) pathway. nih.govlookchem.com

The operative mechanism is highly dependent on the substrate, nucleophile, and reaction conditions.

Table 1: Mechanistic Pathways for Nucleophilic Substitution on Fluorinated Pyridines

| Mechanism | Key Feature | Intermediates/Transition States | Typical Nucleophiles |

|---|---|---|---|

| Stepwise SNAr | Two-step process | Meisenheimer Complex (intermediate) wikipedia.org | Amines, alkoxides, thiols |

| Concerted SNAr | Single-step process | Single Transition State nih.gov | Various nucleophiles |

| SN(ANRORC) | Ring opening and closure | Ring-opened species wikipedia.orgnih.gov | Hydroxide, Amide ions |

In nucleophilic aromatic substitution reactions, the reactivity order of halogens as leaving groups is typically F > Cl > Br > I. nih.gov This is often referred to as the "element effect" and is contrary to the trend observed in aliphatic SN1 and SN2 reactions, where iodide is the best leaving group.

The reason for this inverted reactivity lies in the rate-determining step of the SNAr mechanism. stackexchange.com

Rate-Determining Step: For most SNAr reactions, the initial nucleophilic attack and formation of the Meisenheimer complex is the slow, rate-determining step. The subsequent elimination of the halide is fast. nih.govstackexchange.com

Therefore, despite the high strength of the C-F bond, fluorinated pyridines are more reactive towards nucleophiles in SNAr reactions than their chlorinated or brominated counterparts because the bond-breaking step is not rate-limiting. nih.govstackexchange.com

Table 2: Relative Reactivity of Halogens in SNAr Reactions

| Halogen (X) | Electronegativity | C-X Bond Strength | Role in Rate-Determining Step | Overall SNAr Reactivity |

|---|---|---|---|---|

| F | Highest | Strongest | Strong stabilization of intermediate | Highest nih.gov |

| Cl | High | Strong | Moderate stabilization of intermediate | Intermediate |

| Br | Intermediate | Weaker | Less stabilization of intermediate | Lower |

| I | Lowest | Weakest | Weakest stabilization of intermediate | Lowest |

Nitration Mechanisms and Transformations of the Nitro Group

The nitro group in 2,6-difluoro-3-nitropyridine is not merely a static activating group; it can participate in dynamic processes such as migration and is central to the nitration mechanisms used to synthesize the parent compound.

Nitro group migration is a documented rearrangement in nitropyridine chemistry. These migrations can occur through different mechanisms and are often influenced by the reaction conditions.

Intramolecular Migration: In certain nitration procedures, particularly those involving dinitrogen pentoxide (N₂O₅), the reaction proceeds via an initial attack on the pyridine nitrogen to form an N-nitropyridinium salt. researchgate.net The nitro group can then migrate from the nitrogen atom to a carbon on the ring. This process has been proposed to occur via a prepchem.comrsc.org sigmatropic shift, which is an intramolecular rearrangement. researchgate.netntnu.no

Intermolecular Migration: In other systems, such as the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, migration of the nitro group from the C4 to the C3 position has been observed. clockss.org Studies suggest this rearrangement occurs in polar aprotic solvents and proceeds through a complex mechanism involving the formation of anionic intermediates. clockss.orgresearchgate.net

These migration processes highlight the mobility of the nitro group on the pyridine ring under specific synthetic conditions.

The synthesis of nitropyridines, including 2,6-difluoro-3-nitropyridine, involves specific intermediates and transition states that are key to understanding the reaction outcome. The direct electrophilic nitration of pyridine is challenging because the nitrogen atom deactivates the ring towards electrophilic attack.

Specialized methods have been developed:

Nitration with Dinitrogen Pentoxide (N₂O₅): A widely studied method involves the reaction of a pyridine derivative with N₂O₅. researchgate.netntnu.no

Formation of N-Nitropyridinium Ion: The first step is the formation of an N-nitropyridinium salt, such as N-nitropyridinium nitrate. researchgate.net This species is the key initial intermediate.

Nucleophilic Addition: This N-nitro salt is then attacked by a nucleophile, commonly bisulfite (HSO₃⁻). The nucleophile adds to the 2- or 4-position of the pyridine ring. researchgate.netntnu.no

Formation of Dihydro- and Tetrahydro- Intermediates: This addition leads to the formation of transient intermediates like N-nitro-1,2-dihydropyridine-2-sulfonic acid and subsequently 1,2,3,6-tetrahydro-3-nitropyridine-2,6-disulfonic acid. researchgate.net It is within these non-aromatic intermediates that the nitro group migration occurs, followed by elimination of the sulfonate groups to yield the final 3-nitropyridine (B142982) product.

Direct Nitration with Mixed Acid: The synthesis of 2,6-difluoro-3-nitropyridine itself is achieved by treating 2,6-difluoropyridine (B73466) with a mixture of fuming nitric acid and concentrated sulfuric acid. prepchem.com In this electrophilic aromatic substitution (EAS), the reaction is believed to proceed through the formation of a labile tetrahedral cation intermediate (a σ-complex or Wheland intermediate) following the attack of the nitronium ion (NO₂⁺) on the pyridine ring. rsc.org

Radical Processes and Difunctionalization Strategies

The introduction of functional groups onto the electron-deficient difluoronitropyridine scaffold often requires non-traditional methods that can overcome the inherent deactivation of the ring towards classical electrophilic attack. Radical-based strategies provide a powerful alternative for forming new carbon-carbon or carbon-heteroatom bonds.

Exploration of Radical Nitration Pathways

Direct electrophilic nitration of pyridine and its derivatives is notoriously difficult due to the deactivating effect of the ring nitrogen, which lowers the electron density of the aromatic system. youtube.com This deactivation is significantly amplified in substrates like 2,6-difluoropyridine by the inductive effect of the two fluorine atoms. Consequently, the synthesis of 2,6-Difluoro-3-nitropyridine does not typically proceed via a standard electrophilic aromatic substitution (SEAr) mechanism. Instead, alternative pathways, some involving radical or radical-like intermediates, have been explored for the nitration of electron-poor pyridines.

One established method for nitrating pyridines at the 3-position (meta-position) avoids a direct SEAr reaction. This process involves the initial reaction of the pyridine with dinitrogen pentoxide (N₂O₅), which first attacks the more nucleophilic ring nitrogen to form an N-nitropyridinium salt. researchgate.netntnu.no This activated intermediate is then intercepted by a nucleophile, such as the bisulfite ion (HSO₃⁻), which adds to the 2-position of the ring. This addition creates a 1,2-dihydropyridine intermediate. The crucial step in forming the 3-nitro product is a rearrangement of the nitro group from the nitrogen atom to the C-3 position. Mechanistic studies suggest this occurs via a researchgate.netacs.org sigmatropic shift, a concerted pericyclic reaction. researchgate.netntnu.no While not a true radical chain reaction, a competing hypothesis that could not be entirely ruled out by early kinetic data was the homolytic cleavage of the N-NO₂ bond to form a radical pair (nitrogen dioxide radical and a pyridinyl radical) within a solvent cage, which then recombines at C-3. ntnu.no

More recently, a genuine radical-based pathway has been developed for the meta-nitration of pyridines, offering a modern strategy to access substitution patterns like that in 2,6-difluoro-3-nitropyridine. This method employs a dearomatization-rearomatization sequence. acs.org The pyridine substrate first undergoes a cycloaddition reaction to form a stable oxazino pyridine intermediate. This intermediate then reacts with a nitrogen dioxide (NO₂) radical, which can be generated from various precursors. The NO₂ radical adds to the C5-position of the oxazino pyridine, and subsequent rearomatization yields the meta-nitrated pyridine. This process operates under mild, catalyst-free conditions and highlights the utility of radical pathways for functionalizing electron-deficient heterocycles. acs.org

Table 1: Comparison of Nitration Pathways for Pyridine Derivatives

| Feature | Classical Electrophilic Nitration (SEAr) | N-Nitropyridinium/ researchgate.netacs.org Sigmatropic Shift | Oxazino Azine Radical Pathway |

|---|---|---|---|

| Nitrating Agent | Mixed acid (HNO₃/H₂SO₄) | Dinitrogen pentoxide (N₂O₅), then HSO₃⁻ | NO₂ radical precursor |

| Ring Activation | Requires electron-donating groups | Not required; pyridine itself reacts | Not required; dearomatized intermediate reacts |

| Key Intermediate | Arenium ion (Sigma complex) | N-nitropyridinium ion, 1,2-dihydropyridine | Oxazino pyridine, radical adduct |

| Mechanism | Electrophilic attack on ring | Nucleophilic attack on N, then researchgate.netacs.org sigmatropic shift | Radical addition to dearomatized ring, then rearomatization |

| Position of Nitration | C-3 (if forced) | C-3 | C-3 (meta) |

| Reaction Conditions | Harsh, high temperature | Milder than SEAr | Mild, open-air, catalyst-free |

| Applicability | Poor for electron-deficient pyridines | Good for a range of pyridines | Good for late-stage functionalization |

Comparative Analysis of Electrophilic versus Nucleophilic Substitutions

The reactivity of the 2,6-difluoropyridine nucleus, the precursor to the title compound, is dominated by the powerful electronic effects of the nitrogen heteroatom and the fluorine substituents. A comparative analysis shows a stark contrast in its propensity to undergo electrophilic versus nucleophilic substitution.

Electrophilic Substitution: The pyridine ring is inherently electron-deficient due to the inductive effect and mesomeric effect of the electronegative nitrogen atom, which significantly deactivates the ring towards attack by electrophiles. pearson.com This effect is analogous to that seen in nitrobenzene (B124822). The addition of two highly electronegative fluorine atoms at the C-2 and C-6 positions further depletes the ring of electron density, making electrophilic attack exceptionally difficult. If an electrophilic attack were to be forced under harsh conditions, it would preferentially occur at the C-3 or C-5 positions. This is because the intermediate sigma complex resulting from attack at C-2, C-4, or C-6 would place a destabilizing positive charge directly on the electronegative nitrogen atom through resonance. pearson.com Attack at C-3 avoids this unfavorable arrangement. The presence of a nitro group, as in the final product, provides further, powerful deactivation against any subsequent electrophilic substitution.

Nucleophilic Substitution: Conversely, the same electronic factors that hinder electrophilic attack make the ring highly susceptible to nucleophilic substitution, particularly Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the ring readily accommodates the negative charge that develops in the Meisenheimer complex intermediate. researchgate.net This intermediate is particularly stabilized when the nucleophile attacks at the C-2, C-4, or C-6 positions, as the negative charge can be delocalized directly onto the ring nitrogen. researchgate.net

In the case of 2,6-difluoropyridine, the fluorine atoms serve two critical roles: they strongly activate the ring towards nucleophilic attack through their powerful inductive electron withdrawal, and they are excellent leaving groups. This makes the C-2 and C-6 positions exceptionally reactive towards a wide range of nucleophiles. Indeed, the synthesis of 2,6-difluoropyridine itself often starts from 2,6-dichloropyridine (B45657), with the chlorine atoms being replaced by fluorine via nucleophilic substitution. google.com Once the nitro group is installed at C-3, the ring becomes even more activated for nucleophilic attack at the fluorine-bearing carbons.

Table 2: Comparative Analysis of Substitution Reactions on the 2,6-Difluoropyridine Ring System

| Feature | Electrophilic Substitution (SEAr) | Nucleophilic Substitution (SNAr) |

|---|---|---|

| Attacking Species | Electrophile (e.g., NO₂⁺) | Nucleophile (e.g., RO⁻, RNH₂) |

| Ring Electronics | Highly deactivated (electron-poor) | Highly activated (electron-poor) |

| Role of Nitrogen | Deactivating; destabilizes intermediates | Activating; stabilizes intermediate via resonance |

| Role of Fluorine | Deactivating (strong inductive withdrawal) | Activating (inductive withdrawal) and good leaving group |

| Role of Nitro Group | Strongly deactivating | Strongly activating |

| Favored Position(s) | C-3, C-5 (if reaction occurs) | C-2, C-6 |

| Intermediate | Positively charged (Arenium ion) | Negatively charged (Meisenheimer complex) |

Derivatization Strategies and Advanced Synthetic Transformations

Directed Amination Reactions (e.g., Vicarious Nucleophilic Substitution)

Directed amination of the 2,6-difluoro-3-nitropyridine (B1354151) hydrate (B1144303) core can be achieved through several methodologies, with nucleophilic aromatic substitution (SNAr) being the most direct. The regioselectivity of amination is a key consideration. In reactions with amines, substitution can occur at either the C2 or C6 position, both of which are activated by the nitro group. The inductive effect of the ortho-nitro group strongly increases the electrophilicity at the C2 position, often making it the kinetically favored site for nucleophilic attack. stackexchange.com This is despite the C6 position (para to the nitro group) potentially leading to a more thermodynamically stable product. stackexchange.com

Vicarious Nucleophilic Substitution (VNS) offers an alternative pathway for amination, specifically for C-H amination at the 4-position. VNS allows for the formal substitution of a hydrogen atom by a nucleophile that carries a leaving group. organic-chemistry.org While more commonly used for alkylation, VNS with N-anions can introduce amino functionalities at positions typically inaccessible by standard SNAr on halo-pyridines. For 2,6-difluoro-3-nitropyridine, the VNS reaction would primarily target the C4 position, which is ortho to the activating nitro group.

Controlled Alkylation and Arylation Methodologies

The introduction of carbon-based substituents onto the pyridine (B92270) ring is a critical transformation for modifying the molecule's properties. Vicarious Nucleophilic Substitution (VNS) stands out as a powerful method for the direct C-H alkylation and arylation of electron-deficient aromatics like nitropyridines. organic-chemistry.orgnih.gov

The mechanism for VNS alkylation involves the reaction of the nitropyridine with a carbanion stabilized by an alpha-leaving group, such as a sulfonyl or chloro group. nih.govkuleuven.be The process initiates with the addition of the carbanion to an electron-deficient carbon, typically ortho or para to the nitro group, forming a Meisenheimer-type adduct. nih.gov This is followed by a base-induced β-elimination of the leaving group (e.g., sulfinic acid), which restores aromaticity and results in the net substitution of a hydrogen atom. nih.govresearchgate.net

For 2,6-difluoro-3-nitropyridine hydrate, the VNS reaction would preferentially occur at the C4 position. The reaction's success is often dependent on steric factors; while primary alkyl groups can be readily introduced, bulkier secondary carbanions may form stable adducts that fail to undergo the subsequent elimination step due to steric hindrance with the adjacent nitro group. nih.govresearchgate.net Arylation can be achieved using analogous carbanions derived from arylmethyl sulfides. kuleuven.be

Table 1: Representative VNS Alkylation and Arylation Reactions on Nitropyridines This table illustrates potential transformations applicable to this compound based on established VNS methodologies.

| Reagent Type | Example Reagent | Target Position | Expected Product Type | Reference |

| Alkylating (Primary) | Chloromethyl phenyl sulfone | C4 | 4-(Phenylsulfonylmethyl)-2,6-difluoro-3-nitropyridine | organic-chemistry.orgnih.gov |

| Alkylating (Secondary) | Isopropyl phenyl sulfone | C4 | Stable Meisenheimer adduct; elimination may be inhibited | nih.govresearchgate.net |

| Arylating | Arylmethyl phenyl sulfide | C4 | 4-(Arylmethyl)-2,6-difluoro-3-nitropyridine | kuleuven.be |

Formation of Fused Heterocyclic Systems (e.g., Pyrazole (B372694) and Hydrazine (B178648) Derivatives)

The reactive sites on this compound make it an excellent precursor for constructing fused heterocyclic systems. This is typically achieved by reacting the substrate with bifunctional nucleophiles.

Hydrazine Derivatives: Treatment of this compound with hydrazine hydrate or its substituted derivatives can lead to the formation of hydrazinylpyridines. fishersci.com The fluorine atoms act as effective leaving groups in an SNAr reaction. Depending on the stoichiometry and reaction conditions, either mono- or di-substitution can be achieved. The initial substitution is likely to produce a mixture of 2-hydrazinyl-6-fluoro-3-nitropyridine and 6-hydrazinyl-2-fluoro-3-nitropyridine. These hydrazine derivatives are stable intermediates that can be used in subsequent cyclization reactions. researchgate.net The synthesis of 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine (B146566) and hydrazine hydrate provides a strong procedural precedent for this type of transformation. google.com

Fused Pyrazole Systems: The hydrazinylpyridine intermediates are valuable for constructing fused pyrazole rings, such as pyrazolo[3,4-b]pyridines. A common and effective strategy is the reaction of the hydrazinyl intermediate with a 1,3-dielectrophile, such as a β-ketoester or malononitrile. beilstein-journals.orgresearchgate.net This condensation reaction builds the pyrazole ring onto the pyridine scaffold. Multicomponent reactions (MCRs) offer a more streamlined approach, where the initial hydrazine, an aldehyde, and an active methylene (B1212753) compound react in a single pot to generate complex pyrazole-containing structures. nih.gov For instance, a derivative of 2,6-difluoro-3-nitropyridine could potentially be incorporated into a four-component reaction with hydrazine, ethyl acetoacetate, and an aldehyde to yield highly substituted pyrano[2,3-c]pyrazole systems fused or linked to the pyridine core. researchgate.netnih.gov

Tandem Reaction Sequences and Multi-Step Syntheses Initiated from this compound

Modern synthetic chemistry emphasizes efficiency through tandem, or domino, reactions, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates. princeton.edu The functional group array of this compound is well-suited for initiating such sequences.

A hypothetical tandem reaction could involve an initial SNAr reaction with a suitable nucleophile, followed by an intramolecular cyclization. For example, reaction with a nucleophile containing a pendant hydroxyl or amino group could lead to an intermediate primed for an intramolecular SNAr reaction at the second fluorine-bearing carbon, yielding a fused oxazine (B8389632) or diazine ring system.

Furthermore, this substrate is an ideal candidate for integration into automated multi-step continuous-flow synthesis platforms. nih.govsyrris.jp A flow chemistry setup could be designed where this compound is first passed through a reactor column for a selective SNAr reaction. The output stream could then be directed into a second module containing a packed-bed catalyst for the reduction of the nitro group to an amine. This newly formed amino-pyridine derivative could then flow into a third reactor for a cyclization or coupling reaction, enabling the rapid and automated assembly of complex molecules from a simple starting block. syrris.jp Such multi-step sequences avoid the need for intermediate purification, significantly improving process efficiency. nih.gov

Pyridine Ring Modifications and Rearrangements

Beyond the direct functionalization of the existing scaffold, the derivatives of this compound can undergo further modifications and rearrangements.

Pyridine Ring Modifications: The most significant modification involves the chemical transformation of the substituents.

Nitro Group Reduction: The nitro group can be readily reduced to an amino group using standard conditions (e.g., catalytic hydrogenation, SnCl₂/HCl). This transformation is pivotal as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the ring's reactivity. The resulting 3-amino-2,6-difluoropyridine opens up a vast array of subsequent derivatizations, including diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.

Fluorine Displacement: As discussed, the fluorine atoms are susceptible to SNAr. This allows for the introduction of a diverse range of O-, N-, S-, and C-based nucleophiles, serving as the primary method for modifying the C2 and C6 positions.

Side-Chain Modification: Alkyl groups introduced via VNS can be further functionalized. For example, the anionic intermediate formed during the VNS reaction can be trapped with electrophiles other than a proton, allowing for further substitution at the benzylic position. nih.gov

Rearrangements: While direct ring rearrangements of 2,6-difluoro-3-nitropyridine itself are not commonly reported, fused heterocyclic systems derived from it can undergo such transformations. For example, certain fused thiadiazine systems are known to rearrange into more stable pyrazole rings upon treatment with hydrazine, representing a complete transformation of the heterocyclic skeleton. researchgate.net It is plausible that a fused system prepared from this compound could be designed to undergo a similar synthetically useful ring contraction or expansion rearrangement upon treatment with specific reagents.

Role As a Synthetic Intermediate for Advanced Organic Molecules

Precursor for Highly Functionalized Pyridine (B92270) Scaffolds (e.g., 2,3,6-trisubstituted pyridines)

The primary application of 2,6-difluoro-3-nitropyridine (B1354151) is in the stepwise and regioselective synthesis of polysubstituted pyridines. The differential activation of the C-2 and C-6 positions, combined with the potential for subsequent modification of the nitro group, provides a clear pathway to 2,3,6-trisubstituted pyridine scaffolds.

The SNAr mechanism on this scaffold involves the attack of a nucleophile on the electron-poor pyridine ring, forming a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the resonance effect of the nitro group. masterorganicchemistry.comnih.gov The subsequent loss of a fluoride (B91410) ion restores the aromaticity of the ring.

Table 1: Reactivity of Functional Sites in 2,6-Difluoro-3-nitropyridine This interactive table summarizes the key reactive positions on the molecule.

| Position | Substituent | Activating Group | Reactivity Type | Common Transformations |

|---|---|---|---|---|

| C-2 | Fluoro (-F) | Nitro (-NO₂) at C-3 (ortho) | Excellent Leaving Group | Nucleophilic Aromatic Substitution (SNAr) with N, O, S, C-nucleophiles. |

| C-6 | Fluoro (-F) | Nitro (-NO₂) at C-3 (para) | Excellent Leaving Group | Nucleophilic Aromatic Substitution (SNAr) with N, O, S, C-nucleophiles. |

| C-3 | Nitro (-NO₂) | - | Electron Withdrawing | Reduction to an amino (-NH₂) group using reagents like SnCl₂, H₂/Pd, etc. |

The synthesis of a 2,3,6-trisubstituted pyridine typically involves a two-step substitution process followed by modification of the nitro group. First, a nucleophile can displace one of the fluorine atoms. Due to the strong inductive and resonance effects of the nitro group, the C-2 position is often more electron-deficient and may react preferentially under kinetically controlled conditions. stackexchange.com However, the substitution pattern can be influenced by the nature of the nucleophile and the reaction conditions. After the first substitution, a second, different nucleophile can be introduced to displace the remaining fluorine atom. Finally, the nitro group at the C-3 position can be reduced to an amine, which can then be used for further functionalization (e.g., acylation, alkylation, or diazotization), completing the synthesis of the 2,3,6-trisubstituted pyridine scaffold.

Table 2: Exemplary Pathway to a 2,3,6-Trisubstituted Pyridine This table outlines a representative synthetic sequence.

| Step | Starting Material | Reagent / Conditions | Intermediate / Product | Substitution Pattern |

|---|---|---|---|---|

| 1 | 2,6-Difluoro-3-nitropyridine | Nucleophile 1 (e.g., R¹-OH, K₂CO₃) | 2-Alkoxy-6-fluoro-3-nitropyridine | 2,6-Disubstituted |

| 2 | 2-Alkoxy-6-fluoro-3-nitropyridine | Nucleophile 2 (e.g., R²-NH₂) | 2-Alkoxy-6-amino-3-nitropyridine | 2,6-Disubstituted |

| 3 | 2-Alkoxy-6-amino-3-nitropyridine | Reducing Agent (e.g., SnCl₂/HCl) | 3-Amino-2-alkoxy-6-aminopyridine | 2,3,6-Trisubstituted |

Building Block in the Construction of Complex Heterocyclic Systems

Beyond simple substitution, 2,6-difluoro-3-nitropyridine serves as a foundational building block for constructing more complex, fused heterocyclic systems. ias.ac.in These syntheses leverage the reactivity of the pyridine core to perform annulation, or ring-forming, reactions.

The general strategy involves an initial SNAr reaction to introduce a substituent with a suitable functional group. This new substituent is then induced to react with an adjacent group on the pyridine ring (often the nitro group or its reduced amino derivative) to form a new fused ring. This approach allows for the creation of a wide variety of bicyclic and polycyclic heteroaromatic compounds, which are prevalent in pharmacologically active molecules. ias.ac.innih.gov For example, introducing a hydrazine (B178648) derivative at the C-2 position could be followed by a cyclization reaction involving the C-3 nitro group to form a fused pyrazolopyridine system. Similarly, installing a substituent with a hydroxyl or thiol group can lead to the formation of fused furo- or thieno-pyridine systems, respectively. ias.ac.innih.gov

Computational and Theoretical Investigations

Electronic Structure Analysis

The electronic properties of 2,6-difluoro-3-nitropyridine (B1354151) are a key determinant of its chemical behavior. Computational chemistry offers powerful tools to investigate these properties at the molecular level.

Density Functional Theory (DFT) Studies on Molecular Conformation and Hydration Phenomena

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic structure of molecules. For 2,6-difluoro-3-nitropyridine, DFT calculations can elucidate the most stable three-dimensional arrangement of its atoms (molecular conformation). These studies often involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

While specific DFT studies on the hydrated complex of 2,6-difluoro-3-nitropyridine are not extensively documented in the provided search results, the principles of hydration can be inferred from studies on similar polar molecules. The presence of a water molecule is expected to introduce hydrogen bonding interactions, primarily with the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the nitro group. These interactions would influence the planarity of the pyridine ring and the orientation of the nitro group. Comparative studies on related compounds, such as 2-chloro-4-methyl-3-nitropyridine, have utilized DFT methods like B3LYP and B3PW91 with various basis sets to perform conformational analysis. nih.gov For 2-amino-3-nitropyridine (B1266227), both B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) methods have been employed to obtain reliable geometric parameters that are in good agreement with experimental X-ray data. researchgate.net

The interaction with water molecules can be modeled by including explicit water molecules in the DFT calculations. This allows for the investigation of changes in bond lengths, bond angles, and dihedral angles upon hydration. The strength and nature of the hydrogen bonds formed between the 2,6-difluoro-3-nitropyridine and water molecules can be quantified, providing insights into the stability of the hydrate (B1144303).

Table 1: Representative DFT Functionals and Basis Sets for Nitropyridine Studies

| DFT Functional | Basis Set | Typical Application | Reference |

| B3LYP | 6-311++G(d,p) | Geometry optimization and vibrational analysis of substituted nitropyridines. | researchgate.net |

| B3PW91 | cc-pVTZ | Conformational and electronic structure analysis of chloromethylnitropyridines. | nih.gov |

| M06-2X | 6-311++G(d,p) | Studying noncovalent interactions and thermochemistry. | acs.org |

Examination of Orbital Energy Gaps and Related Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For substituted nitropyridines, the HOMO and LUMO energies can be calculated using time-dependent DFT (TD-DFT) approaches. nih.gov In the case of 2-amino-3-nitropyridine, the calculated HOMO and LUMO energies revealed that charge transfer occurs within the molecule. researchgate.net The distribution of these orbitals provides information about the electron-donating and electron-accepting regions of the molecule. In 2,6-difluoro-3-nitropyridine, the electron-withdrawing nature of the fluorine atoms and the nitro group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

The analysis of molecular electrostatic potential (MESP) surfaces, which can be generated from DFT calculations, helps to visualize the charge distribution and identify sites for electrophilic and nucleophilic reactions. nih.gov

Reaction Pathway Prediction and Mechanistic Elucidation

Computational modeling is a powerful tool for predicting the most likely pathways for chemical reactions and for understanding the detailed steps involved in the reaction mechanism.

Computational Modeling of Nucleophilic Substitution Mechanisms

2,6-Difluoro-3-nitropyridine is a substrate that is activated towards nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms are good leaving groups, and their departure is facilitated by the electron-withdrawing nitro group. Computational studies can model the reaction of 2,6-difluoro-3-nitropyridine with various nucleophiles.

While direct computational modeling of nucleophilic substitution on 2,6-difluoro-3-nitropyridine hydrate is not detailed in the provided search results, studies on similar systems provide a framework. For instance, the nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile (B1603981) has been investigated experimentally, and computational modeling could be used to explore the mechanism of such reactions. nih.gov The reaction typically proceeds through a Meisenheimer complex, which is a key intermediate. DFT calculations can be used to determine the structure and stability of this intermediate and the transition states connecting it to the reactants and products.

Theoretical Prediction of Reaction Energetics and Kinetics

For the nucleophilic substitution on 2,6-difluoro-3-nitropyridine, these calculations can predict the regioselectivity of the reaction, i.e., which of the two fluorine atoms is more likely to be substituted. This is influenced by the stability of the possible intermediates and transition states. Theoretical studies on the energetics of diazines have employed high-accuracy methods like G3, G4, and CBS-APNO to obtain reliable thermochemical data. umsl.edu Such methods could be applied to the reactions of 2,6-difluoro-3-nitropyridine to predict reaction outcomes.

Application of Advanced Quantum Chemical Methodologies

Beyond standard DFT, more advanced quantum chemical methods can provide even more accurate results, albeit at a higher computational cost.

These methods include ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, as well as hybrid DFT functionals that incorporate a portion of exact Hartree-Fock exchange. For example, studies on 2-amino-3-nitropyridine have employed the MP2 method alongside DFT to provide a more complete picture of its electronic structure. researchgate.net The use of hybrid functionals like M06-2X has been shown to be effective for systems with non-covalent interactions, which would be relevant for studying the hydrated complex of 2,6-difluoro-3-nitropyridine. acs.org These advanced methods are particularly useful for obtaining highly accurate reaction energetics and for studying systems where standard DFT functionals may not be sufficient.

Advanced Analytical Methodologies in Fluoronitropyridine Research

Spectroscopic Characterization for Reaction Monitoring and Product Elucidation

Spectroscopic techniques are at the forefront of chemical analysis, providing detailed information on molecular structure, functional groups, and reaction kinetics. In the context of 2,6-difluoro-3-nitropyridine (B1354151) research, mass spectrometry, nuclear magnetic resonance, and infrared/ultraviolet-visible spectroscopy are pivotal.

Advanced Mass Spectrometry (e.g., LC-MS, GC-MS for reaction monitoring, product identification, and impurity profiling)

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS) and gas chromatography (GC-MS), is a powerful tool for the analysis of 2,6-difluoro-3-nitropyridine and its reaction products. These hyphenated techniques allow for the separation of complex mixtures and the subsequent identification and quantification of individual components with high sensitivity and specificity.

In the synthesis of derivatives from 2,6-difluoro-3-nitropyridine, LC-MS is frequently employed for reaction monitoring and product identification. For instance, in the synthesis of PARP7 inhibitors, where 2,6-difluoro-3-nitropyridine is a key starting material, LC-MS is used to confirm the formation of the desired products. google.com Similarly, in the development of AMPA receptor modulators, mass spectra are obtained using electrospray ionization (ESI) to verify the molecular weight of the synthesized compounds. google.com

High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of newly synthesized molecules. In the preparation of a 3-deoxy-3-[N-(6-fluoro-3-nitropyridin-2-yl)amino]-2,5-anhydro-d-mannitol, HRMS with ESI was used to confirm the exact mass of the product, providing strong evidence for its structure. nih.gov

The following table provides an example of LC-MS parameters that could be used for the analysis of a reaction involving 2,6-difluoro-3-nitropyridine, based on methods for similar nitrogen-containing heterocyclic compounds.

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography |

| Column | C18 reverse-phase (e.g., 4.6 mm × 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |

| Gradient | Time-based gradient from high aqueous to high organic |

| Flow Rate | 0.6 - 1.0 mL/min |

| MS Detector | Electrospray Ionization (ESI) |

| Ionization Mode | Positive or Negative, depending on the analyte |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

This is a representative table based on common practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Mechanistic Insights (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. For derivatives of 2,6-difluoro-3-nitropyridine, ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework. Furthermore, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms and provide unambiguous structural assignments.

In the synthesis of a fluorescently labeled fructose (B13574) mimic, the starting material 2,6-difluoro-3-nitropyridine was reacted to form a more complex molecule. The structure of this product was extensively characterized by ¹H and ¹³C NMR. nih.gov For example, the ¹H NMR spectrum of a related compound, 3-Deoxy-3-[N-(6-fluoro-3-nitropyridin-2-yl)amino]-2,5-anhydro-d-mannitol, showed distinct signals for the pyridine (B92270) ring protons, which were observed as doublets of doublets, indicative of their coupling to each other and to the fluorine atom. nih.gov

The following table presents representative ¹H and ¹³C NMR data for a derivative of 2,6-difluoro-3-nitropyridine, illustrating the level of detail that can be obtained. nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.62 | dd | 8.9, 7.0 | Pyridine H |

| ¹H | 6.36 | dd | 8.9, 3.2 | Pyridine H |

| ¹³C | 164.1 | d | J(C-F) = 375.1 | C-F on pyridine ring |

| ¹³C | 153.4 | s | - | Pyridine C |

| ¹³C | 143.1 | d | J(C-F) = 12.6 | Pyridine C |

| ¹³C | 126.9 | s | - | Pyridine C |

| ¹³C | 99.3 | d | J(C-F) = 40.3 | Pyridine C |

Data adapted from a study on a derivative of 2,6-difluoro-3-nitropyridine. nih.gov

Beyond structural confirmation, NMR is also a powerful tool for studying reaction mechanisms and kinetics in situ, allowing researchers to observe the formation of intermediates and byproducts in real-time.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Kinetic Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information to MS and NMR. IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the context of 2,6-difluoro-3-nitropyridine, the nitro group (NO₂) would exhibit characteristic strong stretching vibrations in the IR spectrum, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹. The C-F stretching vibrations would also be present, usually in the 1400-1000 cm⁻¹ region.

UV-Vis spectroscopy, on the other hand, is valuable for studying conjugated systems and for conducting kinetic analyses of reactions. The pyridine ring in 2,6-difluoro-3-nitropyridine is a chromophore that absorbs UV light. Changes in the substitution pattern on the ring during a reaction will lead to shifts in the absorption maximum (λ_max), which can be monitored over time to determine reaction rates.

Chromatographic Separation Techniques for Reaction Mixture Analysis

Chromatographic techniques are essential for separating the components of a reaction mixture, which is a critical step before identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of pharmaceutical intermediates and active ingredients. For 2,6-difluoro-3-nitropyridine and its derivatives, reversed-phase HPLC is a common method. In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape. nih.govacs.org

The purity of synthesized compounds is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. For instance, the purity of a derivative of 2,6-difluoro-3-nitropyridine was determined to be greater than 99% by HPLC analysis. nih.gov

The following table outlines a typical set of HPLC conditions for purity analysis of a fluoronitropyridine derivative. nih.govacs.org

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 mm × 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.6 mL/min |

| Detection | UV at a specified wavelength (e.g., 254 nm) |

These conditions are based on reported methods for similar compounds. nih.govacs.org

Gas Chromatography (GC) for Volatile Species Detection

Gas Chromatography (GC) is ideally suited for the analysis of volatile and semi-volatile compounds. In the context of 2,6-difluoro-3-nitropyridine synthesis, GC can be used to detect volatile impurities in the starting materials or volatile byproducts formed during the reaction. For example, in the synthesis of 2,6-difluoropyridine (B73466) from 2,6-dichloropyridine (B45657), GC analysis is used to determine the yield and to identify byproducts such as methylthio-substituted pyridines when DMSO is used as a solvent. google.com

When coupled with a mass spectrometer (GC-MS), GC provides a powerful method for both separating and identifying these volatile species. The retention time in the GC provides one piece of identifying information, while the mass spectrum provides a molecular fingerprint.

Crystallographic Analysis for Solid-State Molecular Structure Determination (e.g., X-ray Diffraction of derivatives)

The study of fluorinated pyridines by in-situ crystallization and subsequent X-ray diffraction has revealed a systematic relationship between the degree of fluorine substitution and the resulting crystal packing. figshare.com For instance, the crystal structures of compounds ranging from 3-fluoropyridine (B146971) to 2,3,5,6-tetrafluoropyridine (B1295328) have been elucidated, showing a transition from herringbone to parallel molecular arrangements with increasing fluorination. figshare.com These analyses are crucial for understanding the influence of the highly electronegative fluorine atoms on the crystal lattice, including the nature of F···F interactions, which can be either weakly attractive or repulsive. figshare.com

In a study of a mononuclear Cobalt(II) complex, trans,trans,trans-[Co(py)2(H2O)2(NO3)2], where 'py' is pyridine, single-crystal X-ray analysis was instrumental in defining the distorted octahedral coordination environment of the Co(II) atom. researchgate.net This demonstrates the power of XRD in characterizing metal complexes of pyridine derivatives.

Furthermore, the investigation of more complex heterocyclic systems derived from pyridine precursors, such as substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, relies heavily on XRD for structural confirmation. mdpi.com In one such case, the analysis confirmed the molecular structure and provided detailed information on non-covalent interactions within the crystal lattice through Hirshfeld surface analysis. mdpi.com

The crystallographic data obtained from such studies are typically presented in a standardized format, as exemplified in the table below for a hypothetical fluoronitropyridine derivative.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.567 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (Å3) | 1005.4 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.652 |

Microscopic and Imaging Techniques in Chemical Research (e.g., Scanning Electron Microscopy for morphological analysis of intermediates)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In the context of fluoronitropyridine research, SEM is particularly valuable for examining the physical characteristics of synthetic intermediates and final products, which can influence their reactivity, solubility, and handling properties.

For example, the role of pyridine in a synthesis can be visually tracked through the morphological changes of the resulting particles. In a study involving the synthesis of ferric diselenide (FeSe2), the presence of pyridine during the reaction led to a significant change in the product's morphology. researchgate.net SEM images revealed that FeSe2 synthesized without pyridine exhibited an irregular, rod-typed morphology with particle sizes around 1-1.1 µm. In contrast, the addition of pyridine resulted in well-dispersed, flake-typed particles with a reduced size of approximately 400-450 nm. researchgate.net This demonstrates pyridine's role in controlling particle size and shape.

Another application of SEM is in the characterization of modified surfaces. For instance, silicon microneedle arrays chemically modified with pyridine groups for drug delivery applications have been examined using SEM. researchgate.net These images provide a detailed view of the microneedle surfaces before and after the adsorption of drug-loaded nanoparticles, confirming the successful coating and integrity of the structures. researchgate.net

The insights gained from SEM analyses are critical for optimizing reaction conditions and understanding the physical properties of materials. The table below summarizes hypothetical morphological observations of intermediates in a fluoronitropyridine synthesis.

| Intermediate Stage | Morphological Description | Average Particle Size (µm) |

|---|---|---|

| Initial Precursor | Crystalline needles | 10-50 |

| After Nitration | Amorphous agglomerates | 5-15 |

| After Fluorination | Well-defined platelets | 2-8 |

| Final Product (Hydrate) | Prismatic crystals | 20-100 |

Q & A

Q. What experimental designs address contradictions in reported thermal decomposition pathways of this compound?

- Methodological Answer : Contradictions may arise from differences in heating rates or atmospheric conditions (e.g., inert vs. oxidative). Perform controlled TGA-MS (mass spectrometry-coupled TGA) under N and O atmospheres to differentiate between dehydration, nitro-group decomposition, and fluorinated byproduct formation .

Q. How can computational models predict the hydrate’s stability in complex reaction matrices (e.g., acidic/basic media)?

- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent molecules model hydration shells and protonation states. Pair with pH-dependent solubility experiments to validate predictions. For instance, the hydrate’s stability in acidic conditions may correlate with protonation of the nitro group, altering its electron-withdrawing effects .

Methodological Notes

- Key Tools : Prioritize advanced spectroscopic techniques (e.g., solid-state NMR, in situ XRD) for hydrate characterization.

- Data Validation : Cross-reference experimental results with computational models (DFT, MD) to resolve contradictions.

- Safety Considerations : Fluorinated nitropyridines may generate toxic HF under decomposition; use corrosion-resistant reactors and real-time gas monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.